2-(2-Aminophenyl)acetonitrile hydrochloride
Description
2-(2-Aminophenyl)acetonitrile hydrochloride (CAS: 40943-70-2) is an organic compound with the molecular formula C₈H₉ClN₂ and a molecular weight of 168.62 g/mol. It consists of a phenyl ring substituted with an amine group at the 2-position and an acetonitrile group linked to the same carbon. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry .
Key properties:
Properties
IUPAC Name |
2-(2-aminophenyl)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSADCQSPBRYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675548 | |
| Record name | (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40943-70-2 | |
| Record name | (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)acetonitrile hydrochloride typically involves the reduction of (2-nitrophenyl)acetonitrile. A common method includes hydrogenation in the presence of a palladium catalyst. For example, a suspension of (2-nitrophenyl)acetonitrile and 10% palladium on carbon in acetic acid can be hydrogenated under 30 psi pressure at ambient temperature for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but may use continuous flow reactors and optimized conditions to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Pharmaceutical Intermediate
2-(2-Aminophenyl)acetonitrile hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of other functional groups, making it a versatile building block in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several pathogenic microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, suggesting its potential as a candidate for new antimicrobial agents .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is required to elucidate the specific mechanisms involved and assess its efficacy in vivo .
Case Study 1: Antimicrobial Efficacy
A study conducted on various aminophenol derivatives included testing this compound against clinical isolates. The results showed comparable efficacy to traditional antibiotics like ampicillin, indicating its potential for development into a new class of antimicrobial agents .
Case Study 2: Anticancer Activity
In another study focusing on the compound's anticancer properties, researchers observed that treatment with this compound led to significant apoptosis in specific cancer cell lines. The study suggested further investigation into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)acetonitrile hydrochloride involves its interaction with molecular targets through its amino and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The amino group can act as a nucleophile, while the nitrile group can undergo hydrolysis to form carboxylic acids .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
2-(2-Aminophenyl)acetonitrile hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications in drug development, supported by research findings and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an amino group attached to a phenyl ring and a nitrile functional group, which contributes to its biological activity.
Target Interactions
The compound's mechanism of action involves interaction with various biological targets, particularly enzymes and receptors. It is known that compounds with imidazole derivatives, like this compound, can bind with high affinity to multiple receptors, influencing various biochemical pathways .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes, including glycosidases and glucosyltransferases. These enzymes play crucial roles in carbohydrate metabolism, and the inhibition can lead to significant metabolic changes within cells.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation. For example, it has been reported to inhibit NF-κB signaling, which is crucial for cancer cell survival .
Antimicrobial Effects
The compound exhibits antimicrobial properties against a range of pathogens. Its efficacy varies depending on the concentration and the type of microorganism. In vitro studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Study on Anticancer Properties
In a study assessing the anticancer effects of various imidazole derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
Antimicrobial Activity Assessment
A comprehensive evaluation of the antimicrobial activity revealed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus. These findings suggest its potential use in treating infections caused by these pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents like chloroform and ethyl acetate, which may facilitate its absorption and distribution in biological systems. Its stability at low temperatures (e.g., -20°C) is critical for maintaining its efficacy during storage.
Data Tables
| Biological Activity | Effect | Concentration |
|---|---|---|
| Anticancer (Cell Viability) | Significant reduction | 10 µM |
| Antimicrobial (E. coli) | MIC: 32 µg/mL | |
| Antimicrobial (S. aureus) | MIC: 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
